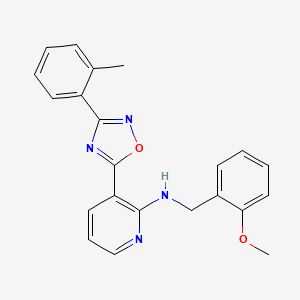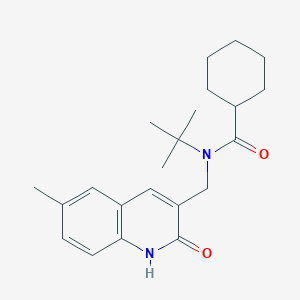
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been the subject of several scientific investigations.
作用機序
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide involves the inhibition of the protein nucleolin, which is overexpressed in many types of cancer cells. Nucleolin plays a critical role in the regulation of gene expression and the maintenance of DNA stability, and its inhibition can lead to the induction of apoptosis in cancer cells. This compound has been shown to bind to nucleolin with high affinity, leading to the disruption of its function and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to its ability to induce apoptosis, this compound can also inhibit cell migration and invasion, which are critical processes in the metastasis of cancer cells. This compound has also been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, leading to the accumulation of DNA damage and the induction of cell death.
実験室実験の利点と制限
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used in a variety of assays to study its effects on cancer cells. However, there are also several limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells are not well characterized. In addition, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several potential future directions for the study of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of research is the development of more potent and selective inhibitors of nucleolin that can be used in cancer treatment. Another area of research is the investigation of the effects of this compound on other cellular processes, such as autophagy and immune response. Finally, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation, is an area of active investigation.
合成法
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 2-hydroxy-6-methylquinoline-3-carboxaldehyde, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound has been described in several scientific publications, and the compound is available for purchase from several chemical suppliers.
科学的研究の応用
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This compound has also been shown to be effective in reducing tumor growth in animal models of cancer.
特性
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-10-11-19-17(12-15)13-18(20(25)23-19)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h10-13,16H,5-9,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNIGLLFURYTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3CCCCC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
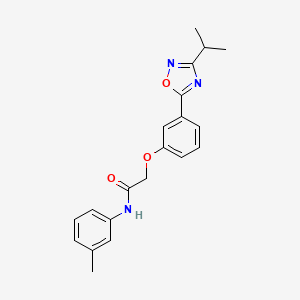
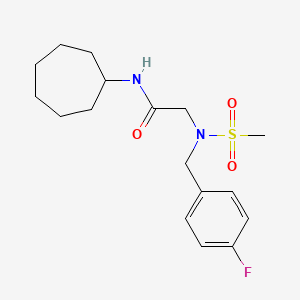
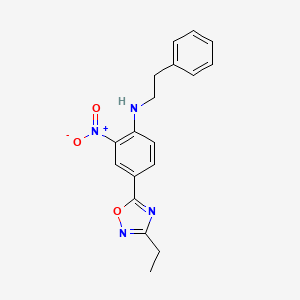

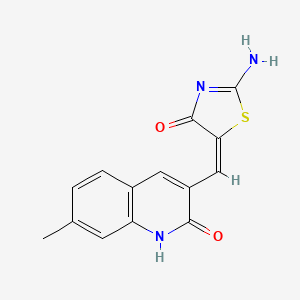
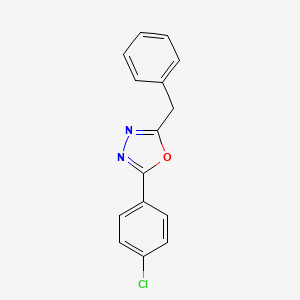

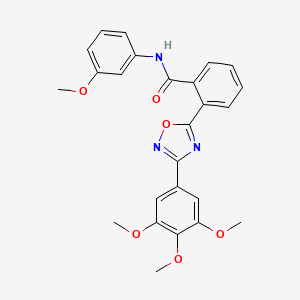
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
